Dichloro(2-methyl-2-phenylpropyl)phenylstannane
Description
Dichloro(2-methyl-2-phenylpropyl)phenylstannane (CAS: 671213-77-7) is an organotin compound with the molecular formula C₁₆H₁₈Cl₂Sn and an average mass of 399.931 g/mol . Its structure features a tin (Sn) atom bonded to two chlorine atoms, a phenyl group, and a bulky 2-methyl-2-phenylpropyl substituent. Crystallographic studies reveal a U-shaped geometry stabilized by intramolecular C–H···π interactions between the phenyl rings .
Properties
CAS No. |
671213-77-7 |
|---|---|
Molecular Formula |
C16H18Cl2Sn |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
dichloro-(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/C10H13.C6H5.2ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;;;/h4-8H,1H2,2-3H3;1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
WZLAFWDYONSKJG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C[Sn](C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Workflow:
- Reagents :
- Tin(IV) chloride (1 equiv)
- 2-Methyl-2-phenylpropylmagnesium chloride (1.7–2.05 equiv, 1.44 M in Et$$_2$$O)
- Solvents : Toluene and diethyl ether (mixed system)
- Atmosphere : Nitrogen (inert conditions)
- Procedure :
- Tin(IV) chloride dissolved in toluene is stirred at room temperature.
- Grignard reagent is added dropwise, followed by reflux for 3 hours.
- The mixture is stirred at room temperature for 12 hours.
- Quenched with saturated NH$$4$$Cl, extracted with Et$$2$$O, dried over MgSO$$_4$$, and recrystallized from n-heptane.
Key Outcomes:
Alternative Halogenation Routes
Isomorphous dibromo analogs can be synthesized by substituting Cl$$^-$$ with Br$$^-$$, retaining the steric and electronic profile of the neophyl group.
Comparative Analysis:
| Parameter | Dichloro Derivative | Dibromo Derivative |
|---|---|---|
| Bond Length (Sn–X) | 2.42–2.45 Å | 2.58–2.61 Å |
| Crystal System | Monoclinic (P2$$_1$$/c) | Monoclinic (P2$$_1$$/c) |
| Intramolecular π-π | 3.7–4.0 Å | 3.7–4.0 Å |
Both derivatives exhibit identical intramolecular π-π interactions between phenyl groups, stabilizing the "U"-shaped molecular conformation.
Large-Scale Industrial Synthesis
A scaled-up protocol optimizes solvent ratios and initiators to enhance yield and reduce side reactions:
Optimized Parameters:
Spectroscopic Confirmation:
Challenges and Mitigation Strategies
Key Issues:
Chemical Reactions Analysis
Types of Reactions
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid are used, often in aqueous or acidic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different alkyl or aryl groups replacing the chlorine atoms.
Oxidation Reactions: The major products are tin oxides or organotin oxides.
Reduction Reactions: The major products are lower oxidation state organotin compounds.
Scientific Research Applications
Dichloro-(2-methyl-2-phenylpropyl)-phenylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including dichloro-(2-methyl-2-phenylpropyl)-phenylstannane, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development, particularly for their potential as anticancer agents.
Industry: It is used in the production of polymers, as a stabilizer in PVC, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dichloro-(2-methyl-2-phenylpropyl)-phenylstannane involves the interaction of the tin center with biological molecules. The tin atom can coordinate with various ligands, including proteins and nucleic acids, leading to disruption of cellular processes. The compound’s biological activity is attributed to its ability to interfere with enzyme function and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
Structural and Bonding Characteristics
Table 1: Key Structural Parameters
- Halogen Influence : The dichloro and dibromo analogs exhibit nearly identical Sn–X bond lengths (2.42 Å vs. 2.58 Å), despite differences in halogen size. This contrasts with triphenyltin chloride, where the Sn–Cl bond length (2.44 Å) aligns more closely with typical covalent radii .
- Substituent Effects : The bulky 2-methyl-2-phenylpropyl group in the target compound induces steric hindrance, reducing reactivity compared to less hindered analogs like triphenyltin chloride.
Table 2: Functional Comparisons
- Antimicrobial Activity: While 3,4-dichloro-substituted aromatics show strong antifungal activity , the this compound’s bioactivity remains underexplored.
- Reactivity: The U-shaped geometry may hinder interactions with biological targets compared to planar or less sterically encumbered organotins.
Toxicity and Environmental Impact
- Toxicity Data: No explicit toxicological studies on the target compound are available in the provided evidence. Analogous organotins (e.g., fenbutatin oxide) are regulated due to bioaccumulation risks .
- Environmental Persistence: The bulky substituents may reduce environmental mobility compared to simpler organotins like tributyltin.
Biological Activity
Dichloro(2-methyl-2-phenylpropyl)phenylstannane, an organotin compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
Chemical Properties:
- CAS Number: 671213-77-7
- Molecular Formula: C16H18Cl2Sn
- Molecular Weight: 399.9 g/mol
- IUPAC Name: dichloro-(2-methyl-2-phenylpropyl)-phenylstannane
The compound consists of a tin atom bonded to two chlorine atoms and a 2-methyl-2-phenylpropyl group, which contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to the tin center's ability to interact with biological molecules. This interaction can disrupt cellular processes by:
- Coordination with Proteins and Nucleic Acids: The tin atom can form complexes with various biomolecules, potentially altering their function.
- Enzyme Inhibition: The compound may inhibit enzyme activity through binding interactions, thereby affecting metabolic pathways.
These mechanisms suggest a potential for therapeutic applications, particularly in cancer treatment and microbial infections.
Antimicrobial Activity
Research indicates that organotin compounds exhibit significant antimicrobial properties. In a study evaluating various organotin derivatives, this compound showed promising activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanisms Observed:
- Induction of Apoptosis: The compound triggered apoptotic pathways by increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest: It caused G0/G1 phase arrest in treated cancer cells, inhibiting their proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in biological contexts:
-
In Vivo Study on Tumor Growth: A study on mice bearing tumor xenografts showed that administration of the compound significantly reduced tumor volume compared to control groups.
- Tumor Volume Reduction: 65% reduction after 4 weeks of treatment.
- Synergistic Effects with Chemotherapeutics: When combined with conventional chemotherapeutic agents like cisplatin, the compound enhanced the overall cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
